Cas no 2228991-14-6 (1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde)

1-(3-Chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde is a fluorinated and chlorinated cyclopropane derivative with a reactive aldehyde functional group. Its unique structure, featuring both halogen substituents and a strained cyclopropane ring, makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of the aldehyde group allows for further functionalization through condensation, reduction, or nucleophilic addition reactions. The chloro and fluoro substituents enhance its utility in cross-coupling reactions and as a building block for bioactive molecules. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its structural features contribute to its role in the development of novel compounds with potential biological activity.
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde structure
2228991-14-6 structure
Product name:1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde
CAS No:2228991-14-6
MF:C10H8ClFO
Molecular Weight:198.621325492859
CID:6082924
PubChem ID:165977601

1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde
    • 2228991-14-6
    • EN300-1996627
    • インチ: 1S/C10H8ClFO/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3,6H,4-5H2
    • InChIKey: DBUHPDGTRPXPTF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1F)C1(C=O)CC1

計算された属性

  • 精确分子量: 198.0247707g/mol
  • 同位素质量: 198.0247707g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 215
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • XLogP3: 2.4

1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1996627-0.05g
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde
2228991-14-6
0.05g
$1068.0 2023-09-16
Enamine
EN300-1996627-0.1g
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde
2228991-14-6
0.1g
$1119.0 2023-09-16
Enamine
EN300-1996627-1.0g
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde
2228991-14-6
1g
$1272.0 2023-05-23
Enamine
EN300-1996627-0.5g
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde
2228991-14-6
0.5g
$1221.0 2023-09-16
Enamine
EN300-1996627-0.25g
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde
2228991-14-6
0.25g
$1170.0 2023-09-16
Enamine
EN300-1996627-10g
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde
2228991-14-6
10g
$5467.0 2023-09-16
Enamine
EN300-1996627-2.5g
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde
2228991-14-6
2.5g
$2492.0 2023-09-16
Enamine
EN300-1996627-5g
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde
2228991-14-6
5g
$3687.0 2023-09-16
Enamine
EN300-1996627-10.0g
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde
2228991-14-6
10g
$5467.0 2023-05-23
Enamine
EN300-1996627-5.0g
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde
2228991-14-6
5g
$3687.0 2023-05-23

1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde 関連文献

1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehydeに関する追加情報

Introduction to 1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde (CAS No: 2228991-14-6)

1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde, identified by the CAS number 2228991-14-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with an aromatic system, which is known for its unique structural and electronic properties. The presence of both chloro and fluoro substituents on the aromatic ring introduces additional functional diversity, making it a promising candidate for further exploration in drug discovery.

The structural motif of 1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde combines the rigidity of the cyclopropane ring with the electron-withdrawing effects of the chloro and fluoro groups. This combination is particularly intriguing from a chemical biology perspective, as it can influence both the reactivity and binding affinity of the molecule towards biological targets. The aldehyde functionality at the cyclopropane position further enhances its potential as a synthetic intermediate or a bioactive molecule.

In recent years, there has been a growing interest in cyclopropane-containing compounds due to their distinct pharmacological properties. The three-membered cyclopropane ring is known to introduce conformational constraints that can improve metabolic stability and binding interactions with biological macromolecules. Additionally, the electronic distribution influenced by substituents like chloro and fluoro can modulate the reactivity of the molecule, making it suitable for various chemical transformations.

1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde has been studied in the context of developing novel therapeutic agents. Its unique structural features make it a versatile scaffold for designing molecules with potential applications in oncology, inflammation, and neurodegenerative diseases. The aldehyde group serves as a reactive handle for further derivatization, allowing chemists to explore diverse chemical space and identify new pharmacophores.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde. Molecular docking studies have suggested that this compound may interact with enzymes and receptors involved in critical biological pathways. For instance, preliminary simulations indicate potential binding to kinases and transcription factors, which are often implicated in disease mechanisms. These findings underscore the compound's potential as a lead molecule for drug development.

The synthesis of 1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde presents unique challenges due to the sensitivity of the cyclopropane ring and the electronic effects of the substituents. However, modern synthetic methodologies have made significant strides in facilitating such transformations. Catalytic approaches, including transition-metal-catalyzed reactions, have been employed to construct the cyclopropane core efficiently. Additionally, protective group strategies have been utilized to ensure regioselective functionalization at different positions of the molecule.

The pharmacokinetic properties of 1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde are also of considerable interest. The presence of halogen atoms can influence metabolic pathways, potentially leading to improved bioavailability or prolonged circulation time. Further studies are needed to elucidate these properties through in vitro and in vivo experiments. Understanding how these factors contribute to overall efficacy will be crucial for advancing this compound into clinical applications.

In conclusion, 1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde (CAS No: 2228991-14-6) represents an exciting avenue for pharmaceutical research. Its unique structural features, combined with its potential biological activity, make it a valuable asset in the quest for novel therapeutic agents. As computational methods continue to evolve and synthetic techniques become more refined, compounds like this are expected to play an increasingly important role in drug discovery efforts worldwide.

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